1-(9H-carbazol-9-yl)-2-propanol
Description
Properties
IUPAC Name |
1-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(17)10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZPUGYJDHJVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Impact on Activity
- Hydroxyl and Alkyl Chains: The hydroxyl group in 1-(9H-carbazol-9-yl)-2-propanol enhances hydrogen-bonding interactions with biological targets, while the methyl group increases lipophilicity. However, its bioactivity is less pronounced compared to analogs with bulkier substituents (e.g., Carazolol’s isopropylamino group improves β-adrenergic receptor binding) .
- Halogenation : Bromination at C3/C6 (e.g., in the dibromo analog) significantly enhances electron-withdrawing effects, improving DNA intercalation and anticancer activity .
- Heterocyclic Additions : Oxadiazole and triazole rings (e.g., in and compounds) boost antimicrobial and α-glucosidase inhibitory activities by introducing planar, aromatic systems that stabilize target binding .
Antimicrobial Activity
Carbazole-propanol derivatives with oxadiazole or triazole moieties (e.g., ’s compound 3) exhibit superior antibacterial/antifungal activity (MIC: 2–8 µg/mL) compared to this compound, which primarily serves as a synthetic intermediate .
Enzyme Inhibition
Triazole-linked carbazoles (e.g., 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone) show α-glucosidase inhibition (IC₅₀: 12–18 µM), outperforming acarbose (IC₅₀: 38 µM). The parent compound lacks this activity due to the absence of electron-deficient heterocycles .
Anticancer Potential
The dibromo analog (CAS 304880-74-8) inhibits miR-21, a microRNA overexpressed in cancers, with IC₅₀ values in the nanomolar range, highlighting the importance of halogenation for nucleic acid targeting .
Q & A
Q. What are the established synthetic routes for 1-(9H-carbazol-9-yl)-2-propanol, and what analytical methods validate its purity?
- Methodological Answer : The compound is synthesized via a two-step process:
Esterification : Reacting 3-(9H-carbazol-9-yl)propanoic acid with ethanol in the presence of H₂SO₄ yields ethyl 3-(9H-carbazol-9-yl)propanoate (79% yield, pale yellowish oil).
Grignard Addition : Adding methylmagnesium iodide to the ester, followed by aqueous NH₄Cl decomposition, produces this compound. Purification via crystallization from methanol achieves ~83% yield .
- Validation :
- ¹H NMR : Peaks at δ 1.2 (6H, s, 2CH₃), 4.3 (2H, t, CH₂), and aromatic protons (7.1–8.2 ppm).
- IR : Hydroxyl stretch at ν 3350 cm⁻¹ and carbazole aromatic vibrations (1590–1480 cm⁻¹) .
- Table 1 : Synthesis Optimization
| Step | Reagent/Condition | Yield | Key Spectral Data |
|---|---|---|---|
| 1 | H₂SO₄, ethanol | 79% | IR: 1730 cm⁻¹ (ester C=O) |
| 2 | MeMgI, NH₄Cl | 83% | ¹H NMR: δ 1.2 (s, CH₃) |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related carbazole alcohols, SCXRD with SHELXL refinement provides bond lengths (mean C–C = 0.003 Å) and torsion angles, confirming stereochemistry. R factor < 0.055 ensures precision . Complementary techniques:
- FT-IR : Confirms functional groups (e.g., hydroxyl at 3350 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 267 [M⁺]) validate molecular weight .
Advanced Research Questions
Q. What strategies resolve low regioselectivity during the alkylation of carbazole precursors?
- Methodological Answer : Regioselectivity challenges arise in N-alkylation due to carbazole’s planar structure. Solutions include:
- Temperature Control : Lower temperatures (0–5°C) favor mono-alkylation .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc) separates isomers .
Q. How do researchers reconcile discrepancies in spectroscopic data for carbazole derivatives?
- Methodological Answer : Discrepancies (e.g., NMR shifts) arise from solvent polarity or impurities. Best practices:
- Cross-Validation : Compare ¹H NMR (CDCl₃ vs. DMSO-d₆) and high-resolution mass spectrometry (HRMS).
- Crystallography : SCXRD resolves ambiguities in substituent positioning .
- Case Study : In , δ 4.3 ppm (CH₂) shifts to 3.6 ppm in polar solvents, highlighting solvent effects .
Q. What in vitro models evaluate the bioactivity of this compound derivatives?
- Methodological Answer : Carbazole derivatives are assessed for neurological activity (e.g., GABA transporter inhibition):
- Cell-Based Assays : HEK293 cells expressing GABA transporters measure uptake inhibition (IC₅₀ values).
- Radioligand Binding : Competitive binding with [³H]GABA quantifies affinity .
- Table 2 : Pharmacological Profiling (Example)
| Derivative | Target | IC₅₀ (nM) | Method |
|---|---|---|---|
| NNC 05-2090 | GAT-2 | 12.3 ± 1.5 | Radioligand binding |
Q. How can computational methods enhance the design of carbazole-based compounds?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., GABA transporters).
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) and calculate HOMO-LUMO gaps for reactivity insights .
- MD Simulations : Assess stability in lipid bilayers for blood-brain barrier penetration .
Q. What are the critical considerations for scaling up carbazole synthesis while maintaining purity?
- Methodological Answer :
- Solvent Selection : Replace THF with safer solvents (e.g., 2-MeTHF) to reduce peroxide formation.
- Process Monitoring : In-line FTIR tracks reaction progress and intermediates.
- Crystallization Optimization : Use anti-solvent (e.g., water) to improve yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
